molecular formula C14H22N2O B11795402 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

Cat. No.: B11795402
M. Wt: 234.34 g/mol
InChI Key: IQRLYFZCLWBADM-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with a methyl group at the 1-position and a 4-propoxyphenyl group at the 4-position.

Preparation Methods

The synthesis of 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-propoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a modulator of neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-methyl-4-(4-propoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C14H22N2O/c1-3-8-17-12-6-4-11(5-7-12)13-9-16(2)10-14(13)15/h4-7,13-14H,3,8-10,15H2,1-2H3

InChI Key

IQRLYFZCLWBADM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CN(CC2N)C

Origin of Product

United States

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